molecular formula C18H28N2O3 B8787988 Tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate CAS No. 517866-78-3

Tert-butyl 4-benzyl-2-(2-hydroxyethyl)piperazine-1-carboxylate

Cat. No. B8787988
M. Wt: 320.4 g/mol
InChI Key: YYTFROGXRPOCQX-UHFFFAOYSA-N
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Patent
US07405217B2

Procedure details

A solution of (RS)-4-benzyl-1-(tert-butyloxycarbonyl)-2-(2-hydroxyethyl)piperazine (D5) (2.5 g, 7.81 mmol) in ethanol (150 ml) was hydrogenated at atmospheric pressure and room temperature in the presence of 10% palladium on charcoal (2.07 g, 54% paste with water) for 3.5 h. The mixture was filtered through Kieselguhr and the filtrate evaporated in vacuo to give the title compound as a colourless oil (1.65 g, 92%). Mass spectrum (AP+): Found 231 (MH+). C11H22N2O3 requires 230.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.07 g
Type
catalyst
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH:10]([CH2:21][CH2:22][OH:23])[CH2:9]1)C1C=CC=CC=1>C(O)C.[Pd]>[C:17]([O:16][C:14]([N:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH:10]1[CH2:21][CH2:22][OH:23])=[O:15])([CH3:20])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(N(CC1)C(=O)OC(C)(C)C)CCO
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.07 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Kieselguhr
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1C(CNCC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.